Ethyl 2-bromo-2-(4-chlorophenyl)acetate
Overview
Description
Ethyl 2-bromo-2-(4-chlorophenyl)acetate is an organic compound with the molecular formula C10H10BrClO2. It is a derivative of phenylacetic acid and is characterized by the presence of a bromine atom and a chlorine atom attached to the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Mechanism of Action
Target of Action
Ethyl 2-bromo-2-(4-chlorophenyl)acetate is a complex compound with a molecular weight of 277.54 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Similar compounds have been used as alkylating agents in the synthesis of other compounds . Alkylating agents can add an alkyl group to other molecules, which can significantly alter their properties and interactions with other molecules.
Biochemical Pathways
It’s known that alkylating agents can affect various biochemical pathways by modifying the properties of molecules involved in these pathways .
Result of Action
The modification of molecules by alkylating agents can lead to significant changes in their function, potentially leading to various cellular effects .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can significantly affect the action of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-2-(4-chlorophenyl)acetate can be synthesized through the bromination of ethyl 2-(4-chlorophenyl)acetate. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure the selective bromination at the alpha position of the ester group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-2-(4-chlorophenyl)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the ester group.
Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH) are used for hydrolysis reactions.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenylacetic acid derivatives.
Reduction: Formation of 2-(4-chlorophenyl)ethanol.
Hydrolysis: Formation of 2-bromo-2-(4-chlorophenyl)acetic acid.
Scientific Research Applications
Ethyl 2-bromo-2-(4-chlorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromo-2-(4-bromophenyl)acetate: Similar structure but with a bromine atom instead of a chlorine atom on the phenyl ring.
Ethyl 2-(4-chlorophenyl)acetate: Lacks the bromine atom at the alpha position.
Ethyl 2-bromo-2-(4-fluorophenyl)acetate: Contains a fluorine atom instead of a chlorine atom on the phenyl ring.
Uniqueness
Ethyl 2-bromo-2-(4-chlorophenyl)acetate is unique due to the presence of both bromine and chlorine atoms, which influence its reactivity and the types of reactions it can undergo. The combination of these halogens makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives .
Properties
IUPAC Name |
ethyl 2-bromo-2-(4-chlorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAZDSRFJOHLCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5445-25-0 | |
Record name | 5445-25-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21985 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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